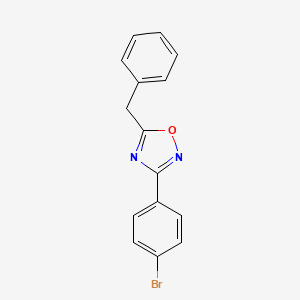

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole

CAS No.: 864836-24-8

Cat. No.: VC2007157

Molecular Formula: C15H11BrN2O

Molecular Weight: 315.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864836-24-8 |

|---|---|

| Molecular Formula | C15H11BrN2O |

| Molecular Weight | 315.16 g/mol |

| IUPAC Name | 5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C15H11BrN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10H2 |

| Standard InChI Key | LGZMKORRYZIXDY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Br |

| Canonical SMILES | C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Br |

Introduction

Chemical Structure and Properties

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole consists of a five-membered 1,2,4-oxadiazole ring substituted with a benzyl group at position 5 and a 4-bromophenyl group at position 3. The compound's systematic structure contributes to its unique chemical reactivity and biological activities.

Physical and Chemical Characteristics

The compound is characterized by the following physicochemical properties:

| Property | Value |

|---|---|

| CAS Number | 864836-24-8 |

| Molecular Formula | C₁₅H₁₁BrN₂O |

| Molecular Weight | 315.17 g/mol |

| Appearance | Crystalline solid |

| Storage Conditions | 2-8°C |

| SMILES Notation | BrC1=CC=C(C=C1)C1=NOC(CC2=CC=CC=C2)=N1 |

Structural Features

The 1,2,4-oxadiazole core of the compound contains two nitrogen atoms and one oxygen atom arranged in a specific sequence within a five-membered ring. This arrangement contributes to the heterocycle's electronic properties and potential hydrogen-bonding capabilities. The 4-bromophenyl substituent at position 3 and the benzyl group at position 5 influence the compound's lipophilicity, steric properties, and potential biological activity .

Synthetic Methodologies

General Synthetic Routes

The synthesis of 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole typically employs established methodologies for 1,2,4-oxadiazole preparation. The most common synthetic approach involves the reaction of appropriate amidoxime intermediates with activated carboxylic acid derivatives, followed by cyclization .

Specific Synthetic Procedures

A representative synthetic route involves:

-

Formation of an amidoxime intermediate from a corresponding nitrile precursor with hydroxylamine

-

Reaction of the amidoxime with an activated acid derivative

-

Cyclization under appropriate conditions to form the 1,2,4-oxadiazole ring

For example, 4-bromobenzohydrazide can react with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a suitable solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the oxadiazole ring .

Alternative Synthesis Methods

Additional synthetic pathways have been reported, including:

-

Cyclodehydration of O-acylamidoximes

-

Cycloaddition reactions involving nitrile oxides

These methods provide flexibility in synthesizing various 1,2,4-oxadiazole derivatives with different substitution patterns, allowing researchers to develop structure-activity relationships for various applications.

Biological Activities

Anticancer Properties

1,2,4-Oxadiazole derivatives, including those with structural similarities to 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole, have demonstrated significant anticancer activities. These compounds have been evaluated against various human cancer cell lines, including breast cancer (MCF-7, MDA MB-231), lung cancer (A549), and prostate cancer (DU-145) .

Studies have shown that these compounds can inhibit cancer cell proliferation with IC₅₀ values in the micromolar range. For instance, some 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives have exhibited anticancer activity comparable to established anticancer drugs like doxorubicin and combretastatin-A4 .

Antimicrobial Activity

1,2,4-Oxadiazole derivatives have also demonstrated antimicrobial properties against various pathogens. The presence of the bromine atom at the para position of the phenyl ring, as in 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole, may enhance antimicrobial efficacy through increased lipophilicity and membrane permeability .

Other Biological Activities

Research has identified multiple other potential therapeutic applications for 1,2,4-oxadiazole derivatives, including:

These diverse biological activities highlight the versatility of the 1,2,4-oxadiazole scaffold as a privileged structure in medicinal chemistry.

Structure-Activity Relationships

Influence of Substitution Patterns

The biological activity of 1,2,4-oxadiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. In the case of 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole, the presence of the 4-bromophenyl group at position 3 and the benzyl group at position 5 contributes to its specific biological profile .

Studies have shown that:

-

The presence of halogen atoms (like bromine) often enhances biological activity through increased lipophilicity

-

The benzyl group provides additional interaction points with biological targets

-

The 1,2,4-oxadiazole core serves as a bioisostere for other heterocycles like 1,2,4-triazoles or 1,3,4-oxadiazoles

Comparison with Structural Analogues

The positional isomer 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole (CAS: 1033201-86-3) differs from the title compound only in the position of the bromine atom on the phenyl ring (position 2 instead of position 4) . This seemingly minor change can significantly alter biological activity profiles due to different electronic distributions and steric considerations.

| Compound | CAS Number | Bromine Position | Molecular Weight |

|---|---|---|---|

| 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | 864836-24-8 | para (4-position) | 315.17 g/mol |

| 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole | 1033201-86-3 | ortho (2-position) | 315.16 g/mol |

These structural variations provide valuable insights into structure-activity relationships and can guide the rational design of more effective derivatives .

Applications in Drug Discovery

Medicinal Chemistry Applications

The 1,2,4-oxadiazole scaffold has gained significant attention in medicinal chemistry due to its favorable physicochemical properties and diverse biological activities. Compounds containing this heterocycle, including 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole, are being investigated as potential lead compounds for various therapeutic applications .

Key features that make 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole relevant in drug discovery include:

-

Metabolic stability compared to other heterocycles

-

Favorable pharmacokinetic properties

-

Bioisosteric potential to replace other functional groups

Research Applications

Beyond medicinal applications, 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole and related compounds have found applications in various research areas:

-

As building blocks for more complex molecular architectures

-

As intermediates in organic synthesis

-

As model compounds for studying heterocyclic chemistry

Analytical Methods

Characterization Techniques

Various analytical techniques have been employed to characterize 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole and related compounds:

-

Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) for structural confirmation

-

Mass spectrometry for molecular weight determination

-

Infrared spectroscopy for functional group identification

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

HPLC Method Development

Reverse-phase HPLC methods have been developed for the analysis of oxadiazole derivatives. For instance, a gradient mobile phase system using acetonitrile and water has been employed, with detection at specific wavelengths (e.g., 235 nm) . These methods provide valuable tools for quality control and pharmacokinetic studies of oxadiazole-containing compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume